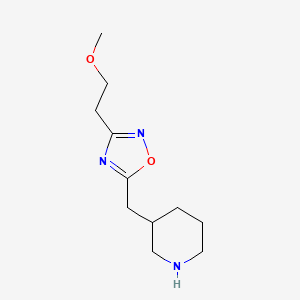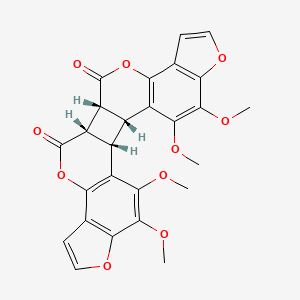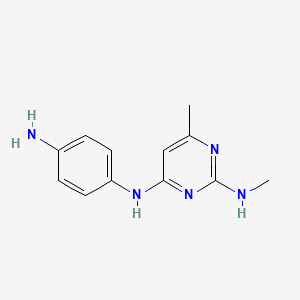
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with an aminophenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with 2,6-dimethylpyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .
化学反応の分析
Types of Reactions
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering a cascade of intracellular events that lead to its observed effects .
類似化合物との比較
Similar Compounds
4-(4-aminophenyl)-2,6-diphenylpyrimidine: Similar structure but with phenyl groups instead of methyl groups.
N-(4-aminophenyl)acetamide: Contains an acetamide group instead of a pyrimidine ring.
5,10,15,20-tetrakis(4-aminophenyl)porphyrin: A porphyrin derivative with multiple aminophenyl groups.
Uniqueness
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and two methyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C12H15N5 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
4-N-(4-aminophenyl)-2-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-8-7-11(17-12(14-2)15-8)16-10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H2,14,15,16,17) |
InChIキー |
XQBFDPURADQWRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC)NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


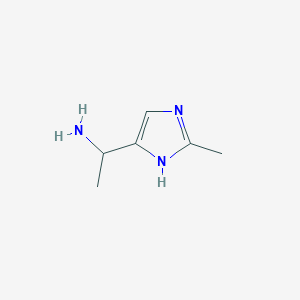
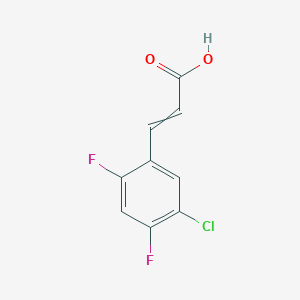
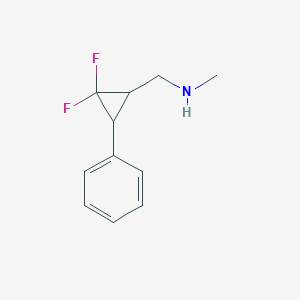
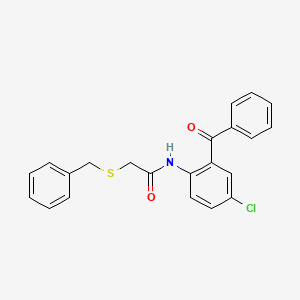
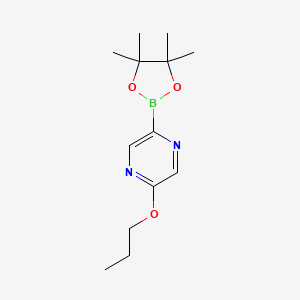
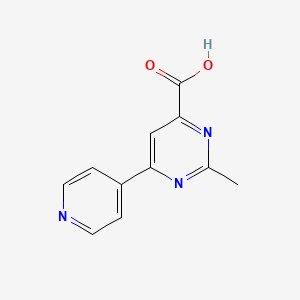
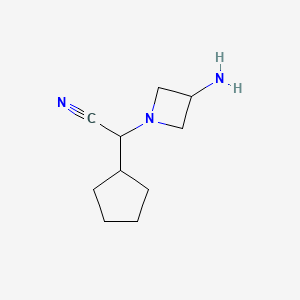
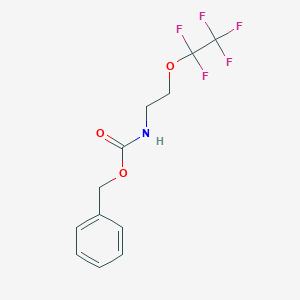
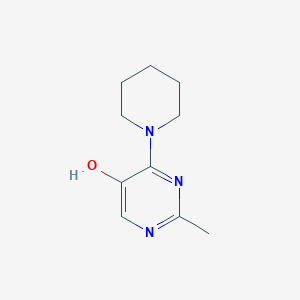
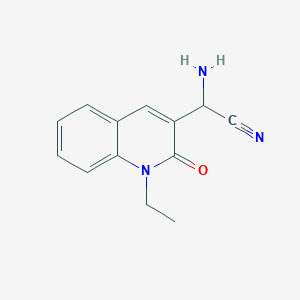
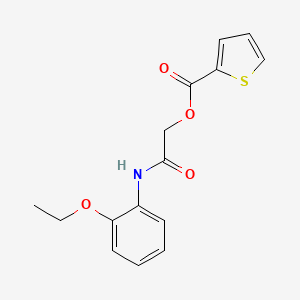
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
